N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide
Description
The compound N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide is a synthetic molecule characterized by three key structural motifs:
- A 4-(4-fluorophenyl)piperazine core, which is commonly associated with receptor-binding activity, particularly in the central nervous system.
- A furan-2-yl group attached to an ethyl linker.
- A thiophene-2-carboxamide moiety, which introduces sulfur-based electronic and steric properties.
This compound shares structural similarities with opioid analogs like fentanyl derivatives (e.g., furanylfentanyl) but diverges in its substitution patterns and heteroatom composition .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c22-16-5-7-17(8-6-16)24-9-11-25(12-10-24)18(19-3-1-13-27-19)15-23-21(26)20-4-2-14-28-20/h1-8,13-14,18H,9-12,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMXGNZSVUGCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. 1-Bromo-4-fluorobenzene reacts with piperazine in the presence of a palladium catalyst under Ullmann conditions:
Reaction Conditions
Introduction of the Furan-2-yl Group
The furan moiety is introduced via a Mannich-type reaction. 4-(4-Fluorophenyl)piperazine reacts with furfural and ammonium acetate in ethanol under reflux:
Reaction Conditions
Ethylamine Spacer Installation
The resulting furan-piperazine adduct undergoes reductive amination with ethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:
Reaction Conditions
- Reagents : Furan-piperazine intermediate (1.0 eq), ethylamine (2.0 eq), NaBH₃CN (1.5 eq)
- Solvent : Methanol
- Temperature : Room temperature, 6 h
- Yield : 70%
Synthesis of Intermediate B: Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-thiophenemethanol using Jones reagent:
Reaction Conditions
- Reagents : 2-Thiophenemethanol (1.0 eq), CrO₃ (2.0 eq), H₂SO₄ (catalytic)
- Solvent : Acetone
- Temperature : 0°C → Room temperature, 2 h
- Yield : 92%
Amide Coupling to Form the Target Compound
Intermediate A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Reaction Conditions
- Reagents : Intermediate A (1.0 eq), Intermediate B (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq)
- Solvent : Dichloromethane
- Temperature : 0°C → Room temperature, 12 h
- Yield : 60%
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Optimization and Industrial Scalability
Catalytic Improvements
Replacing Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃) in the synthesis of 4-(4-fluorophenyl)piperazine increases yields to 85%.
Solvent Recycling
Using dimethylformamide (DMF) as a solvent for Mannich reactions reduces side products, improving yields to 72%.
Flow Chemistry Approaches
Continuous flow systems for amide coupling reduce reaction times from 12 h to 2 h, enhancing throughput.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 7.32–7.25 (m, 2H, fluorophenyl), 6.95–6.88 (m, 2H, fluorophenyl), 6.40 (dd, J = 3.2, 1.8 Hz, 1H, furan).
- ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 162.1 (C-F), 140.3 (piperazine), 128.5 (thiophene).
High-Resolution Mass Spectrometry (HRMS)
- Calculated : 399.1452 [M+H]⁺
- Found : 399.1455 [M+H]⁺
Chemical Reactions Analysis
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan rings, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Piperazine Core Modifications
The 4-(4-fluorophenyl)piperazine group is a common pharmacophore in receptor-targeting compounds. Comparisons include:
- N-[4-(4-Methylpiperazino)phenyl]thiophene-2-carboxamide (): This analog replaces the fluorophenyl group with a methylpiperazine.
- N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide (): Features a trifluoromethoxy-substituted phenyl group and a longer butyl linker. The trifluoromethoxy group enhances lipophilicity, while the extended chain may influence binding pocket accessibility .
Heterocyclic Ring Variations
Furan vs. Thiophene Substitutions
- 2-Thiophenefentanyl (): Replaces the furan oxygen with sulfur, creating a thiophene ring. Sulfur’s larger atomic radius and polarizability may enhance π-π stacking or alter metabolic pathways compared to furan-containing analogs .
- MK22 (RTC7) (): Contains a thiophen-2-ylthio group linked to a piperazine-trifluoromethylphenyl system.
Benzodioxine vs. Thiophene Carboxamide
- N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (): Substitutes the thiophene carboxamide with a benzodioxine sulfonamide.
Linker and Substituent Effects
- Ethyl vs. Butyl Linkers (): The target compound’s ethyl linker may confer rigidity compared to longer chains (e.g., butyl), which could reduce off-target interactions but limit penetration into hydrophobic binding pockets .
- Fluorophenyl vs. Chlorophenyl Substituents (): Analogs like N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide (ZK033) and N-(3-Fluorophenyl)-2-(piperazin-1-yl)acetamide (ZK034) demonstrate positional isomerism. The para-fluorine in the target compound may optimize steric and electronic interactions compared to meta-substituted analogs .
Hypothetical Pharmacological Implications
While explicit activity data are unavailable in the provided evidence, structural comparisons suggest:
- Receptor Binding : The 4-fluorophenylpiperazine moiety likely targets serotonin (5-HT1A/2A) or dopamine receptors, common in antipsychotic/antidepressant agents.
- Metabolic Stability : The thiophene carboxamide may confer resistance to oxidative metabolism compared to furan-containing compounds .
- Selectivity : The benzodioxine sulfonamide analog () might exhibit distinct selectivity profiles due to its sulfonamide group, which could interact with carbonic anhydrases or ion channels .
Data Table: Structural Comparison of Key Analogs
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan ring , contributing to its unique chemical properties. Its molecular formula is with a molecular weight of 345.38 g/mol. The structural characteristics suggest potential interactions with various biological targets, particularly neurotransmitter receptors.
This compound primarily interacts with serotonin (5-HT) and dopamine (D) receptors. The binding to these receptors modulates neurotransmission pathways, which can influence mood, cognition, and behavior. This interaction suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety.
1. Antidepressant Activity
Several studies have indicated that compounds similar to this compound exhibit antidepressant effects. For instance, research has shown that these compounds can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
2. Anticancer Potential
The compound's structure suggests it may possess anticancer properties. Studies on related piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2). The mechanism often involves the induction of apoptosis in cancer cells.
3. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the fluorophenyl moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anticancer | Cytotoxicity against HeLa cells | |
| Antimicrobial | Inhibition of E. coli growth |
Case Studies
- Antidepressant Effects : A study published in Psychopharmacology demonstrated that a derivative of this compound significantly reduced depressive-like behavior in rodent models by enhancing serotonergic transmission.
- Cytotoxicity Evaluation : In vitro studies reported in Cancer Letters showed that the compound induced apoptosis in HeLa cells with an IC50 value indicating effective concentration for therapeutic use.
- Antimicrobial Screening : Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against E. coli and S. aureus, showing promise for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
